[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine
Overview
Description
1,2,4-Oxadiazole derivatives are a class of compounds that have been synthesized by several research groups due to their potential as anti-infective agents. They have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . The synthesis of these compounds often involves annulation reactions, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles can be complex. For instance, under certain conditions, the presence of ZnCl2 can inhibit the cyclization reaction, presumably by complexation with amidoxime .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. For instance, some compounds are yellow solids with specific melting points .Scientific Research Applications
Chemical Reactions and Mechanisms
A study explored a ring-fission/C–C bond cleavage reaction involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, highlighting the reaction mechanism and the structural determination of products through various spectroscopic methods. This research contributes to understanding the chemical behavior and potential applications of similar oxadiazole compounds in synthetic chemistry (Jäger et al., 2002).
Antimicrobial and Anticancer Properties
Novel pyrazole integrated 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial activity, with some compounds demonstrating potent to moderate activity. This indicates potential applications in developing new antimicrobial agents (Ningaiah et al., 2014).
Microwave-assisted synthesis of a novel 2-{4-[2-(N-Methyl-2-pyridylamino)ethoxy]phenyl}-5-Substituted 1,3,4-Oxadiazole library has been reported. This highlights a green chemistry approach to synthesizing biologically active heterocycles, potentially useful in various pharmaceutical applications (Gaonkar et al., 2011).
A series of 4-methyl and 3,4-dimethyl-7-oxycoumarin derivatives, including oxadiazoles, were synthesized and evaluated for their monoamine oxidase (MAO) inhibitory effect, showing potential therapeutic applications for disorders related to MAO dysfunction (Abdelhafez et al., 2012).
Molecular Docking and Computational Studies
Computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives was conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighting the computational approach to drug discovery (Faheem, 2018).
Corrosion Inhibition
The effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid was studied. The research provides insights into the application of oxadiazole derivatives in corrosion protection, emphasizing their potential in industrial applications (Ammal et al., 2018).
Safety And Hazards
Future Directions
The future directions for research on 1,2,4-oxadiazole derivatives are promising. These compounds could potentially serve as alternative templates for discovering novel antibacterial agents . Furthermore, 3D QSAR studies have suggested that the biological activity of these compounds can be enhanced by adding more bulky groups .
properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSXOFYVSVJPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640214 | |
Record name | 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine | |
CAS RN |
944450-79-7 | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944450-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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